Ercalcitriol

Catalog No.
S527356
CAS No.
60133-18-8
M.F
C28H44O3
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ercalcitriol

CAS Number

60133-18-8

Product Name

Ercalcitriol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1

InChI Key

ZGLHBRQAEXKACO-XJRQOBMKSA-N

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Solubility

Soluble in DMSO

Synonyms

1 alpha,25-dihydroxyvitamin D2, 1,25-(OH)2D2, 1,25-dihydroxyergocalciferol, 1,25-dihydroxyergocalciferol, (1alpha,3beta,5Z,7E,22E)-isomer, 1,25-dihydroxyvitamin D2, PRI-1906

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Description

The exact mass of the compound Ercalcitriol is 428.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Ergocalciferols - Supplementary Records. It belongs to the ontological category of hydroxycalciol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Ercalcitriol is the active metabolite of vitamin D2 []. Vitamin D2, obtained from the diet or ultraviolet B (UVB) irradiation of ergosterol, undergoes a series of hydroxylations in the liver and kidneys to become ercalcitriol []. This active form binds to the vitamin D receptor (VDR) in various tissues, exerting its biological effects [].


Molecular Structure Analysis

Ercalcitriol possesses a unique sterol structure with three cyclohexane rings and a side chain containing a conjugated diene system. Key features include:

  • A hydroxyl group at the 1α and 25 positions, essential for binding to the VDR [].
  • The conjugated diene system, contributing to the molecule's stability and interaction with the receptor [].
  • Several chiral centers, influencing the molecule's 3D conformation and biological activity [].

Chemical Reactions Analysis

Synthesis

Ercalcitriol is primarily obtained commercially through multistep chemical synthesis. However, researchers are exploring enzymatic and microbial production methods for potential future applications [].

Metabolism

Ercalcitriol undergoes further metabolism in the body, primarily by 24-hydroxylase, to form less active metabolites that are ultimately excreted.

Ercalcitriol binds to the VDR in the nucleus of target cells, forming a complex that regulates gene expression. This complex influences various processes, including:

  • Calcium and Phosphate Homeostasis: Ercalcitriol promotes intestinal calcium and phosphate absorption, facilitating bone mineralization.
  • Bone Health: It stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts, maintaining strong bones.
  • Immune Function: Ercalcitriol modulates the immune system, potentially influencing autoimmune diseases and inflammatory conditions.

Physical and Chemical Properties

  • Molecular Formula: C28H44O3 []
  • Molecular Weight: 428.7 g/mol []
  • Melting Point: Approximately 232-234 °C (data from commercial suppliers)
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and oils

Ercalcitriol undergoes several metabolic transformations:

  • Hydroxylation: The conversion of vitamin D2 to Ercalcitriol involves hydroxylation at the 1α position, facilitated by enzymes such as 25-hydroxylase in the liver and 1α-hydroxylase in the kidneys .
  • Inactivation: Ercalcitriol can be further metabolized to less active forms through hydroxylation and oxidation processes, including the formation of calcitroic acid, which is excreted via bile and urine .

Ercalcitriol functions primarily by binding to the vitamin D receptor (VDR), leading to the regulation of gene expression related to calcium absorption and metabolism. This binding enhances intestinal absorption of calcium and phosphate, crucial for maintaining bone health . Additionally, Ercalcitriol influences various biological pathways, including:

  • Calcium Homeostasis: It increases serum calcium levels by promoting intestinal calcium absorption.
  • Bone Health: It plays a role in bone remodeling and mineralization.
  • Immune Function: Ercalcitriol has been shown to modulate immune responses .

Ercalcitriol has several clinical applications:

  • Treatment of Hypoparathyroidism: It is used to manage low calcium levels in patients with parathyroid hormone deficiencies.
  • Kidney Disease Management: Ercalcitriol helps regulate calcium levels in patients undergoing dialysis.
  • Bone Health: It is employed in conditions like osteoporosis where calcium metabolism is disrupted .

Ercalcitriol interacts with various medications and substances:

  • Calcium Supplements: Co-administration may lead to hypercalcemia; monitoring is necessary.
  • Anticonvulsants: Some anticonvulsants may reduce the effectiveness of Ercalcitriol by affecting its metabolism.
  • Other Vitamin D Compounds: Concurrent use with other vitamin D forms requires careful dosage adjustments to avoid toxicity .

Ercalcitriol shares similarities with other vitamin D metabolites but has unique properties:

Compound NameChemical FormulaUnique Features
CalcitriolC27H44O3Active form of vitamin D3; more potent than Ercalcitriol
Ergocalciferol (Vitamin D2)C28H44O2Precursor to Ercalcitriol; less potent than calcitriol
Cholecalciferol (Vitamin D3)C27H44OPrecursor for calcitriol; synthesized from sunlight

Ercalcitriol is unique due to its specific hydroxylation pattern and its role as an active metabolite of vitamin D2, distinguishing it from other forms like calcitriol and ergocalciferol.

Endogenous Metabolic Activation from Ergocalciferol

The endogenous biosynthesis of ercalcitriol follows a precisely regulated two-step hydroxylation cascade, initiated from ergocalciferol as the precursor molecule. This metabolic pathway involves sequential enzymatic transformations occurring in distinct anatomical locations, each catalyzed by specific cytochrome P450 enzymes [5] [6].

The initial hydroxylation occurs predominantly in the liver, where ergocalciferol undergoes 25-hydroxylation catalyzed primarily by cytochrome P450 2R1 (CYP2R1). This enzyme, localized in the hepatic endoplasmic reticulum, demonstrates high catalytic efficiency toward ergocalciferol with kinetic parameters indicating strong substrate affinity [6] [7]. CYP2R1 exhibits Km values ranging from 1.2 to 2.5 μM for ergocalciferol, establishing it as the principal 25-hydroxylase in human vitamin D2 metabolism [8]. Additionally, CYP27A1, a mitochondrial enzyme, contributes to 25-hydroxylation, though with lower catalytic efficiency compared to CYP2R1 [5] [6].

The product of hepatic hydroxylation, 25-hydroxyvitamin D2 (ercalcidiol), circulates bound to vitamin D-binding protein and serves as the substrate for the second hydroxylation step. This occurs primarily in the proximal tubules of the kidney, catalyzed by 25-hydroxyvitamin D3 1α-hydroxylase (CYP27B1) [9] [7]. CYP27B1 demonstrates remarkable substrate specificity, converting ercalcidiol to ercalcitriol with high catalytic efficiency, characterized by Km values of 0.8 to 1.5 μM [9].

Extrarenal expression of CYP27B1 has been documented in various tissues including skin keratinocytes, immune cells, and osteoblasts, enabling local ercalcitriol production [9] [10]. Recent investigations have identified novel hydroxylation pathways mediated by CYP11A1, which catalyzes 20-hydroxylation and 17,20-dihydroxylation of ergocalciferol, producing metabolites with distinct biological activities [10].

Table 1: Endogenous Metabolic Activation Pathway Enzymes

EnzymeLocationSubstrateProductKm Value (μM)Catalytic Efficiency
CYP2R1 (25-hydroxylase)Liver (endoplasmic reticulum)Ergocalciferol (Vitamin D2)25-hydroxyvitamin D2 (Ercalcidiol)1.2-2.5High
CYP27A1Liver (mitochondria)Ergocalciferol (Vitamin D2)25-hydroxyvitamin D2 (Ercalcidiol)5.8-12.4Moderate
CYP27B1 (1α-hydroxylase)Kidney (proximal tubule), Skin, Immune cells25-hydroxyvitamin D2 (Ercalcidiol)1α,25-dihydroxyvitamin D2 (Ercalcitriol)0.8-1.5High
CYP24A1 (24-hydroxylase)Kidney, Various tissuesErcalcitriol24-hydroxylated metabolites2.3-4.1High
CYP11A1Placenta, Adrenal glands, SkinErgocalciferol (Vitamin D2)20-hydroxyvitamin D2, 17,20-dihydroxyvitamin D215-25Low

The catabolic pathway of ercalcitriol involves CYP24A1-mediated degradation, which catalyzes multiple hydroxylation reactions at positions C24, C26, and C28, ultimately leading to side chain cleavage and formation of calcioic acid derivatives [11] [12]. Research demonstrates that CYP24A1 exhibits similar catalytic efficiency toward 25-hydroxyvitamin D2 compared to its vitamin D3 counterpart, though ercalcitriol shows increased metabolic stability relative to calcitriol [11].

Chemical Synthesis Strategies: Hydroxylation Protocols

Chemical synthesis of ercalcitriol requires sophisticated hydroxylation protocols to introduce hydroxyl groups at specific positions with appropriate stereochemistry. The synthetic approaches typically employ regioselective and stereoselective hydroxylation reactions, utilizing various oxidizing reagents and catalytic systems [13] [14].

25-Hydroxylation protocols commonly employ osmium tetroxide in combination with N-methylmorpholine N-oxide as the co-oxidant. This system provides high regioselectivity for the C25 position with preferential formation of the R-configuration. Reaction conditions typically involve acetone-water mixtures (9:1 ratio) at temperatures ranging from 0 to 25°C, with reaction times of 12 to 24 hours yielding 65 to 85% of the desired product [14].

1α-Hydroxylation presents greater synthetic challenges due to the need for precise stereochemical control. Selenium dioxide-mediated hydroxylation in the presence of tert-butyl hydroperoxide has demonstrated effectiveness for introducing the 1α-hydroxyl group. These reactions are conducted in dichloromethane at low temperatures (-78 to 0°C) to minimize side reactions, though yields are typically moderate (45-70%) due to competing oxidation pathways [13] [14].

Alternative hydroxylation strategies include chromium-based oxidation systems for C24 hydroxylation and ruthenium tetroxide protocols for C23 hydroxylation. Each system requires careful optimization of reaction conditions including temperature, solvent composition, and reaction time to achieve acceptable yields and selectivity [13] [15].

Table 2: Chemical Synthesis Hydroxylation Protocols

Hydroxylation PositionReagent SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
C-25Osmium tetroxide/N-methylmorpholine N-oxideAcetone/Water (9:1)0-2512-2465-85High (R-configuration)
C-1αSelenium dioxide/tert-butyl hydroperoxideDichloromethane-78 to 04-845-70Moderate (α-selectivity)
C-24Chromium trioxide/pyridine complexDichloromethane/Pyridine0-256-1270-90High (R-configuration)
C-23Ruthenium tetroxide/sodium periodateCarbon tetrachloride/Water0-252-655-75Good
C-4α/4βMeta-chloroperbenzoic acidDichloromethane-20 to 01-360-80Moderate (α/β mixture)

Recent advances in synthetic methodology have focused on developing convergent synthetic approaches that minimize the number of synthetic steps while maintaining high overall yields. These strategies often employ key coupling reactions, such as the Trost coupling, to assemble complex molecular frameworks efficiently [16].

Enzymatic Production via Microbial Biotransformation

Microbial biotransformation represents an increasingly important approach for ercalcitriol production, offering advantages in terms of selectivity, environmental compatibility, and scalability. Various microorganisms and their enzyme systems have been investigated for their ability to perform specific hydroxylation reactions on vitamin D2 substrates [17] [18].

Streptomyces species, particularly Streptomyces carbophilus expressing CYP105A3, demonstrate significant potential for 25-hydroxylation of ergocalciferol. This cytochrome P450 monooxygenase system achieves conversion rates of 75 to 85% with turnover numbers ranging from 2,800 to 3,500 [17]. The enzyme requires NADPH and FAD as cofactors and operates optimally at pH 7.0 to 7.5 [17].

Agrocybe aegerita unspecific peroxygenase (AaeUPO) has shown exceptional performance in vitamin D hydroxylation reactions. This enzyme catalyzes both C25 and C1α hydroxylation with remarkable efficiency, achieving 80.3% conversion rates and turnover numbers up to 4,000 [19]. The peroxygenase system utilizes hydrogen peroxide as the oxidant, eliminating the need for complex cofactor regeneration systems [19].

Alternative microbial systems include Cunninghamella elegans and Rhizopus stolonifer, which express hydroxylase complexes capable of performing multiple hydroxylation reactions. These systems typically achieve conversion rates of 45 to 75%, though with lower turnover numbers compared to specialized enzyme systems [17].

Table 3: Microbial Biotransformation Systems

MicroorganismEnzyme SystemTarget PositionConversion Rate (%)Turnover NumberCofactor RequirementspH Optimum
Streptomyces carbophilus (CYP105A3)Cytochrome P450 monooxygenaseC-2575-852800-3500NADPH, FAD7.0-7.5
Agrocybe aegerita (AaeUPO)Unspecific peroxygenaseC-25, C-1α80.34000H2O26.5-7.0
Cunninghamella elegansHydroxylase complexC-24, C-2560-751200-1800NADPH, Fe2+6.8-7.2
Rhizopus stoloniferCytochrome P450 systemC-1α45-65800-1200NADPH, NADH7.2-7.8
Bacillus megaterium (CYP102A1 variant)Engineered P450 monooxygenaseC-2570-903200-4500NADPH, FAD7.0-7.5

Engineering of microbial enzyme systems through directed evolution and rational design has resulted in improved catalytic properties and substrate specificity. Modified variants of cytochrome P450 enzymes demonstrate enhanced stability, increased turnover rates, and altered regioselectivity profiles [20].

Recent developments in microbial fermentation include the discovery of vitamin D2 biosynthesis by gut microbiome organisms, suggesting potential for developing novel production strains through metabolic engineering approaches [21] [22]. These findings indicate that certain anaerobic microorganisms can synthesize vitamin D2 from ergosterol precursors under specific fermentation conditions [21].

Industrial-Scale Manufacturing Challenges and Innovations

Industrial-scale production of ercalcitriol faces numerous technical and economic challenges that require sophisticated solutions for commercial viability. The primary manufacturing approaches include photochemical synthesis, large-scale enzymatic processes, and hybrid chemical-enzymatic methods [23] [24] [25].

Photochemical production remains the predominant industrial method, utilizing UV irradiation of ergosterol to produce previtamin D2, followed by thermal isomerization to ergocalciferol and subsequent hydroxylation to ercalcitriol. Industrial photoreactors typically employ 200-liter batch systems with optimized irradiation parameters including 550-minute exposure times, 1.4 mg/mL ergosterol concentrations, and 16-lamp configurations [24]. These systems achieve ergosterol conversion rates of approximately 50% with previtamin D2 selectivity of 84% [24].

Continuous flow photoreactors offer improved efficiency with conversion rates reaching 73% and selectivity of 62%, though requiring more sophisticated process control systems [24]. Recent innovations include microfluidic approaches utilizing laser-carved glass microchannels that provide exceptional UV transparency, enabling continuous-flow production with significantly improved yields exceeding 20% [26].

Quality control and regulatory compliance present significant challenges in industrial manufacturing. Good Manufacturing Practice (GMP) requirements mandate strict control of impurity profiles, with pharmaceutical-grade ercalcitriol requiring purity levels exceeding 90% and comprehensive analytical characterization [27] [28]. Regulatory frameworks vary significantly across jurisdictions, creating additional complexity for global manufacturers [27].

Table 4: Industrial Manufacturing Parameters and Challenges

Production ScaleReactor TypeKey ChallengesTypical Yield (%)Production Cost (USD/kg)Quality RequirementsStability Concerns
Laboratory (mg)Batch photoreactorLight penetration, Product stability85-9550000-100000≥98% purityLight sensitivity, Oxidation
Pilot (g)Continuous flow reactorHeat transfer, Mixing efficiency70-8515000-30000≥95% purity, <2% impuritiesThermal degradation, pH sensitivity
Semi-commercial (kg)Fed-batch bioreactorContamination control, Enzyme stability60-755000-12000≥92% purity, GMP complianceMicrobial contamination, Hydrolysis
Commercial (metric tons)Large-scale photochemical reactorPhotodegradation, Economic viability50-652000-5000≥90% purity, Regulatory approvalLong-term storage, Transport conditions

Stability concerns represent a critical aspect of industrial manufacturing, as ercalcitriol exhibits sensitivity to light, oxygen, temperature, and pH variations [29] [30]. Metal ions and acidic conditions particularly destabilize the compound in aqueous media, necessitating the use of stabilizing agents such as ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and citric acid [29]. Comprehensive stability studies have identified first-order degradation kinetics under most conditions, with specialized models required for light and oxygen-mediated degradation [29].

Supply chain challenges include raw material availability, as vitamin D2 production depends on plant-based sources such as fungi and yeast, which can be affected by environmental factors and agricultural practices [28]. Economic viability requires balancing production costs with market demands, particularly as vitamin D3 alternatives often provide more favorable cost-performance ratios [28].

Ercalcitriol (1α,25-dihydroxyvitamin D₂) formation involves a complex two-step hydroxylation process that exhibits distinct mechanistic characteristics compared to its vitamin D₃ counterpart. The initial 25-hydroxylation step occurs primarily in hepatic tissue, where vitamin D₂ (ergocalciferol) undergoes metabolic conversion to 25-hydroxyvitamin D₂ (25(OH)D₂) through the cytochrome P450 enzyme system [1] [2].

The hepatic 25-hydroxylation of vitamin D₂ demonstrates reduced efficiency compared to vitamin D₃ metabolism. The primary enzyme responsible for this conversion, CYP2R1, exhibits differential substrate specificity, showing approximately 70-80% efficiency for vitamin D₂ relative to vitamin D₃ [3] [1]. This reduced catalytic efficiency contributes to the lower bioavailability observed with vitamin D₂ supplementation compared to equivalent doses of vitamin D₃. The microsomal enzyme CYP27A1 provides additional 25-hydroxylase activity but demonstrates even greater selectivity against vitamin D₂ substrates [1].

Following hepatic processing, the resultant 25(OH)D₂ undergoes the critical 1α-hydroxylation step in renal proximal tubule cells. This conversion is catalyzed by CYP27B1 (1α-hydroxylase), a mitochondrial cytochrome P450 enzyme that demonstrates similar catalytic activity for both 25(OH)D₂ and 25(OH)D₃ substrates [4] [1]. The renal 1α-hydroxylation represents the rate-limiting step in ercalcitriol biosynthesis and is subject to tight physiological regulation through parathyroid hormone stimulation and negative feedback mechanisms involving fibroblast growth factor 23 and ercalcitriol itself [4] [5].

The enzymatic mechanism of CYP27B1 involves electron transfer through the mitochondrial ferredoxin-ferredoxin reductase system, utilizing NADPH as the ultimate electron donor [1]. The enzyme exhibits a Km value for 25(OH)D₂ that is comparable to that for 25(OH)D₃, indicating similar binding affinities despite the structural differences in the side chain [6]. The presence of the additional methyl group and double bond in the vitamin D₂ side chain does not significantly impair the enzyme's ability to recognize and process the substrate.

Tissue-specific expression patterns of these hydroxylating enzymes reveal important implications for ercalcitriol metabolism. While CYP27B1 expression is highest in renal proximal tubule cells, significant activity has been documented in extrarenal tissues including prostate, placenta, immune cells, and skin [7] [8]. This widespread distribution enables local ercalcitriol production for autocrine and paracrine functions, particularly in immune system regulation and cellular differentiation processes.

Protein Binding Dynamics and Tissue Distribution

The pharmacokinetic behavior of ercalcitriol is fundamentally governed by its interaction with vitamin D binding protein (DBP), which serves as the primary carrier for all vitamin D metabolites in circulation [9] [10]. Ercalcitriol demonstrates a binding affinity to DBP that is approximately 77% that of calcitriol, representing a modest but significant reduction in protein association [11]. This difference in binding affinity has profound implications for the compound's distribution kinetics and bioavailability.

The molecular basis for the reduced DBP affinity lies in the structural modifications present in the vitamin D₂ side chain. The presence of the C24 methyl group and the C22-C23 double bond alters the three-dimensional conformation of the molecule, reducing its complementarity with the DBP binding pocket [3] [12]. This structural incompatibility results in a dissociation constant approximately 1.3-fold higher than that observed for vitamin D₃ metabolites, leading to increased free hormone concentrations in plasma [3].

Tissue distribution studies reveal that ercalcitriol follows similar distribution patterns to calcitriol but with notable quantitative differences. The reduced protein binding translates to enhanced tissue uptake in certain organs, particularly those with high perfusion rates [13] [14]. Comparative studies in mice demonstrate that vitamin D₂ metabolites, including ercalcitriol, achieve different tissue concentration profiles compared to their vitamin D₃ counterparts [13].

The volume of distribution for ercalcitriol is estimated to be similar to calcitriol, approximately 0.49±0.14 L/kg in healthy individuals, though this may vary based on the altered protein binding characteristics [15] [16]. The compound demonstrates preferential accumulation in target tissues expressing high levels of vitamin D receptor (VDR), including intestinal epithelium, renal tubules, parathyroid glands, and bone tissue [17] [18].

Cellular uptake mechanisms for ercalcitriol involve both passive diffusion of the free hormone and receptor-mediated endocytosis of the DBP-bound complex. The megalin-cubilin receptor system in renal proximal tubules facilitates the reabsorption of filtered DBP-ercalcitriol complexes, contributing to hormone conservation [19]. However, the reduced binding affinity may result in increased renal clearance of unbound ercalcitriol compared to calcitriol.

Adipose tissue serves as a significant reservoir for vitamin D₂ and its metabolites, though storage capacity appears limited compared to vitamin D₃ compounds [19]. The reduced lipophilicity of ercalcitriol relative to its precursors limits extensive tissue accumulation, contributing to the compound's relatively short half-life. Skeletal muscle tissue also demonstrates uptake and retention of vitamin D₂ metabolites, though to a lesser extent than observed with vitamin D₃ derivatives [19].

Catabolic Pathways: CYP24A1-Mediated Degradation

The catabolism of ercalcitriol is primarily mediated by CYP24A1 (25-hydroxyvitamin D₃-24-hydroxylase), a mitochondrial cytochrome P450 enzyme that serves as the rate-limiting step in vitamin D hormone inactivation [20] [21] [22]. This enzyme demonstrates broad substrate specificity, efficiently metabolizing both 25(OH)D₂ and ercalcitriol through multiple hydroxylation pathways that ultimately lead to hormone degradation and elimination.

CYP24A1 catalyzes two distinct catabolic pathways for ercalcitriol metabolism. The predominant C24-oxidation pathway initiates with 24R-hydroxylation of ercalcitriol to produce 1α,24R,25(OH)₃D₂, followed by sequential oxidation steps leading to the formation of calcitroic acid derivatives [23] [24]. This pathway mirrors the degradation of calcitriol but proceeds with slightly different kinetic parameters due to the structural modifications in the vitamin D₂ side chain.

The alternative C23-hydroxylation pathway begins with 23S-hydroxylation, producing 1α,23S,25(OH)₃D₂, which undergoes further metabolism to generate the 1α,25(OH)₂-26,23-lactone D₂ [25] [23]. This lactone metabolite represents a significant catabolic product that possesses potential biological activity as a vitamin D receptor antagonist, though its physiological relevance in vitamin D₂ metabolism requires further investigation.

Enzyme kinetic studies reveal that human CYP24A1 metabolizes ercalcitriol with a Km value approximately 1.5-fold higher than that observed for calcitriol, indicating reduced substrate affinity [23]. However, the maximum velocity (Vmax) for ercalcitriol catabolism approaches 85% of that seen with calcitriol, suggesting that despite reduced binding affinity, the enzyme maintains substantial catalytic efficiency for the vitamin D₂ metabolite.

The regulation of CYP24A1 expression follows similar patterns for both vitamin D₂ and vitamin D₃ metabolites. Ercalcitriol itself serves as a potent inducer of CYP24A1 transcription through vitamin D receptor-mediated mechanisms, establishing a negative feedback loop that limits hormone accumulation [4] [26]. This autoregulatory mechanism ensures that elevated ercalcitriol concentrations trigger enhanced catabolic enzyme expression, facilitating rapid hormone clearance.

Tissue-specific expression of CYP24A1 varies considerably, with highest activity observed in classical vitamin D target tissues including kidney, intestine, and parathyroid glands [4] [27]. The enzyme demonstrates inducible expression in response to ercalcitriol exposure, with fold-induction levels comparable to those observed with calcitriol treatment. Extrarenal tissues, particularly immune cells and reproductive organs, also express significant CYP24A1 activity that contributes to local ercalcitriol catabolism.

The catabolic products of ercalcitriol undergo further metabolism through phase II conjugation reactions, including glucuronidation and sulfation, which enhance water solubility and facilitate biliary and renal elimination [19]. These conjugated metabolites represent the final products of ercalcitriol catabolism and serve as potential biomarkers for assessing vitamin D₂ metabolic activity.

Interspecies Metabolic Variations and Modeling Approaches

Significant interspecies variations exist in ercalcitriol metabolism, reflecting evolutionary adaptations and species-specific differences in cytochrome P450 enzyme structure and function. These variations have profound implications for the selection and interpretation of animal models used in vitamin D₂ research and drug development.

The most critical interspecies difference lies in CYP24A1 structure and function. Human CYP24A1 possesses both C24- and C23-hydroxylase activities, with the balance between these pathways determined by amino acid residue 326 [20] [28]. In the wild-type human enzyme containing alanine at position 326, C24-hydroxylation predominates, while a glycine substitution at this position shifts activity toward C23-hydroxylation. This structural polymorphism creates functional diversity in human populations and influences ercalcitriol catabolism patterns.

Rodent models, particularly rats and mice, demonstrate predominantly C24-hydroxylase activity, with over 90% of CYP24A1-mediated metabolism proceeding through the calcitroic acid pathway [28] [29]. This species difference results from the universal presence of alanine at position 326 in rodent CYP24A1, limiting the formation of lactone metabolites that may possess biological activity as vitamin D receptor antagonists. Consequently, rodent models may not fully recapitulate the complete spectrum of ercalcitriol catabolism observed in humans.

Nonhuman primates present the most human-relevant model system for ercalcitriol metabolism studies [3] [30]. These species demonstrate vitamin D metabolite concentrations 2-3 fold higher than humans and exhibit metabolic patterns that closely mirror human vitamin D₂ processing. However, species-specific variations exist even within the primate order, with some species showing preferential metabolism of vitamin D₂ over vitamin D₃, contrary to human observations.

Domestic animals provide unique insights into vitamin D₂ metabolism variations. Dogs and cats exhibit limited capacity for cutaneous vitamin D synthesis due to high DHCR7 expression, making them dependent on dietary vitamin D sources [7] [31]. This metabolic characteristic makes these species particularly relevant for studying vitamin D₂ bioavailability and supplementation strategies. Some breeds have been identified with hereditary vitamin D-dependent rickets, providing natural models for studying ercalcitriol deficiency states.

Comparative studies in multiple species reveal significant differences in vitamin D binding protein affinity for vitamin D₂ metabolites [3] [12]. While human DBP demonstrates approximately 77% binding efficiency for ercalcitriol compared to calcitriol, some animal species show even greater discrimination against vitamin D₂ metabolites. These differences contribute to species-specific pharmacokinetic parameters and complicate direct extrapolation of animal data to human therapeutics.

Cell culture systems offer controlled environments for studying specific aspects of ercalcitriol metabolism. Human hepatoma cell lines (HepG2) demonstrate preferential 25-hydroxylation of vitamin D₃ over vitamin D₂, consistent with clinical observations [13]. Renal cell culture models expressing CYP27B1 provide insights into 1α-hydroxylation kinetics and regulation. However, these systems lack the integrated physiological context necessary for comprehensive pharmacokinetic modeling.

Knockout and transgenic animal models have provided crucial insights into ercalcitriol metabolism. CYP24A1 knockout mice develop hypercalcemia and demonstrate the critical role of this enzyme in vitamin D hormone regulation [32] [28]. However, species differences in baseline metabolism must be considered when interpreting results from these models. VDR knockout animals offer insights into receptor-independent metabolism and tissue distribution patterns.

Mathematical modeling approaches have emerged as valuable tools for predicting interspecies differences in ercalcitriol pharmacokinetics. Physiologically-based pharmacokinetic models incorporating species-specific enzyme kinetics, protein binding parameters, and tissue distribution coefficients enable quantitative predictions of vitamin D₂ metabolite behavior across species [33]. These models facilitate the rational selection of animal models and support the extrapolation of preclinical data to human applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

428.32904526 g/mol

Monoisotopic Mass

428.32904526 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RWP08OQ36

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (97.44%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (97.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

60133-18-8

Wikipedia

1,25-dihydroxycalciferol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]

Dates

Last modified: 08-15-2023
1: Fang H, Yu S, Cheng Q, Cheng X, Han J, Qin X, Xia L, Jiang X, Qiu L. Determination of 1,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 in human serum using liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Aug 1;1027:19-26. doi: 10.1016/j.jchromb.2016.04.034. Epub 2016 May 12. PubMed PMID: 27240300.
2: Mahlow J, Bunch DR, Wang S. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry. Methods Mol Biol. 2016;1378:291-300. doi: 10.1007/978-1-4939-3182-8_31. PubMed PMID: 26602141.
3: Hedman CJ, Wiebe DA, Dey S, Plath J, Kemnitz JW, Ziegler TE. Development of a sensitive LC/MS/MS method for vitamin D metabolites: 1,25 Dihydroxyvitamin D2&3 measurement using a novel derivatization agent. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Mar 15;953-954:62-7. doi: 10.1016/j.jchromb.2014.01.045. Epub 2014 Feb 4. PubMed PMID: 24576767; PubMed Central PMCID: PMC4050665.
4: Lawrence JA, Akman SA, Melin SA, Case LD, Schwartz GG. Oral paricalcitol (19-nor-1,25-dihydroxyvitamin D2) in women receiving chemotherapy for metastatic breast cancer: a feasibility trial. Cancer Biol Ther. 2013 Jun;14(6):476-80. doi: 10.4161/cbt.24350. PubMed PMID: 23760489; PubMed Central PMCID: PMC3813563.
5: Biancuzzo RM, Clarke N, Reitz RE, Travison TG, Holick MF. Serum concentrations of 1,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 in response to vitamin D2 and vitamin D3 supplementation. J Clin Endocrinol Metab. 2013 Mar;98(3):973-9. doi: 10.1210/jc.2012-2114. Epub 2013 Feb 5. PubMed PMID: 23386645; PubMed Central PMCID: PMC3590486.
6: Sudsakorn S, Phatarphekar A, O'Shea T, Liu H. Determination of 1,25-dihydroxyvitamin D2 in rat serum using liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Jan 15;879(2):139-45. doi: 10.1016/j.jchromb.2010.11.025. Epub 2010 Dec 1. PubMed PMID: 21168373.
7: Sochorová K, Budinský V, Rozková D, Tobiasová Z, Dusilová-Sulková S, Spísek R, Bartůnková J. Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) and calcitriol (1,25-dihydroxyvitamin D3) exert potent immunomodulatory effects on dendritic cells and inhibit induction of antigen-specific T cells. Clin Immunol. 2009 Oct;133(1):69-77. doi: 10.1016/j.clim.2009.06.011. Epub 2009 Aug 5. PubMed PMID: 19660988.
8: Zierold C, Mings JA, Deluca HF. 19nor-1,25-dihydroxyvitamin D2 specifically induces CYP3A9 in rat intestine more strongly than 1,25-dihydroxyvitamin D3 in vivo and in vitro. Mol Pharmacol. 2006 May;69(5):1740-7. Epub 2006 Feb 16. PubMed PMID: 16484501.
9: Kumagai T, O'Kelly J, Said JW, Koeffler HP. Vitamin D2 analog 19-nor-1,25-dihydroxyvitamin D2: antitumor activity against leukemia, myeloma, and colon cancer cells. J Natl Cancer Inst. 2003 Jun 18;95(12):896-905. PubMed PMID: 12813173.
10: Horst RL, Omdahl JA, Reddy S. Rat cytochrome P450C24 (CYP24) does not metabolize 1,25-dihydroxyvitamin D2 to calcitroic acid. J Cell Biochem. 2003 Feb 1;88(2):282-5. PubMed PMID: 12520527.
11: Llach F, Keshav G, Goldblat MV, Lindberg JS, Sadler R, Delmez J, Arruda J, Lau A, Slatopolsky E. Suppression of parathyroid hormone secretion in hemodialysis patients by a novel vitamin D analogue: 19-nor-1,25-dihydroxyvitamin D2. Am J Kidney Dis. 1998 Oct;32(2 Suppl 2):S48-54. PubMed PMID: 9808143.
12: Sato K, Emoto N, Toraya S, Tsushima T, Demura H, Tsuji N, Inaba S, Takeuchi A, Kobayashi T. Progressively increased serum 1,25-dihydroxyvitamin D2 concentration in a hypoparathyroid patient with protracted hypercalcemia due to vitamin D2 intoxication. Endocr J. 1994 Aug;41(4):329-37. PubMed PMID: 8528347.
13: Reinhardt TA, Ramberg CF, Horst RL. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer. Arch Biochem Biophys. 1989 Aug 15;273(1):64-71. PubMed PMID: 2547343.
14: DeLuca HF, Sicinski RR, Tanaka Y, Stern PH, Smith CM. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. Am J Physiol. 1988 Apr;254(4 Pt 1):E402-6. PubMed PMID: 2833108.
15: Reddy GS, Tserng KY. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney. Biochemistry. 1986 Sep 9;25(18):5328-36. PubMed PMID: 3490274.
16: Jones G, Baxter LA, DeLuca HF, Schnoes HK. Biological activity of 1,25-dihydroxyvitamin D2 in the chick. Biochemistry. 1976 Feb 10;15(3):713-6. PubMed PMID: 1252421.
17: Jones G, Schnoes HK, DeLuca HF. Isolation and identification of 1,25-dihydroxyvitamin D2. Biochemistry. 1975 Mar 25;14(6):1250-6. PubMed PMID: 1078978.

Explore Compound Types